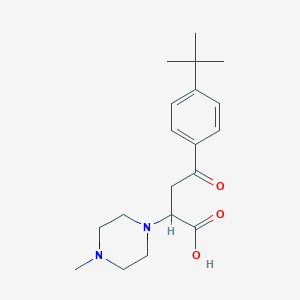

![molecular formula C11H13NO4 B2675625 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene CAS No. 87790-86-1](/img/structure/B2675625.png)

2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene” is a chemical compound with the molecular formula C11H13NO4 . It is an ether, which is a type of compound that has two alkyl or aryl groups bonded to an oxygen atom . The compound contains ethoxy (CH3CH2O-) and methoxy (CH3O-) groups attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C11H13NO4 . It contains a benzene ring with ethoxy and methoxy groups attached, as well as a nitroethenyl group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Hyperconjugation and Structural Analysis

Hyperconjugation effects in compounds similar to 2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene have been studied to understand their impact on molecular structure and properties. For example, the effects of σ(C-Se)-π hyperconjugation in 1-methoxy- and 1-nitro-4-[(phenylselanyl)methyl]benzene were examined, revealing insights into electronic and structural parameters influenced by hyperconjugation (White & Blanc, 2014).

Aromatic Compounds in Natural Products

The presence of nitroethylbenzene derivatives in natural products has been identified, highlighting their significance in the floral scent of certain plants. A study identified (2-Nitroethyl)benzene as a major component of the Japanese loquat Eriobotrya japonica flower scent (Kuwahara et al., 2014).

Crystal Structure and Molecular Packing

Research on the crystal structure of compounds with methoxy and nitro substituents provides valuable information on molecular packing, hydrogen bonding, and intermolecular interactions, which are crucial for understanding material properties. The crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole illustrates such aspects, showing layers stabilized by hydrogen bonding and π–π stacking interactions (Alliouche et al., 2014).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of derivatives similar to this compound have been investigated using density functional theory (DFT). These studies reveal that certain derivatives exhibit promising NLO materials characteristics, offering insights into designing better NLO materials (Kiven et al., 2023).

Synthetic Applications

The addition reactions and synthetic applications of ethoxyethyne to diphenylketene demonstrate the versatility of compounds with ethoxy groups in organic synthesis, yielding various products under different conditions (Nieuwenhuis & Arens, 2010).

Propiedades

IUPAC Name |

2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-16-11-9(7-8-12(13)14)5-4-6-10(11)15-2/h4-8H,3H2,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPURVYVDFUARIT-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)C=C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC=C1OC)/C=C/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2675542.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2675544.png)

![3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2675551.png)

![Diethyl 3-methyl-5-[[2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2675552.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2675554.png)

![N-(3-fluorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2675555.png)

![1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2675559.png)

![1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2675562.png)

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2675564.png)